dipotassium,(Z)-4-oxopent-2-en-2-olate,hydrate
Overview
Description
Potassium acetylacetonate hemihydrate is a chemical compound with the linear formula CH3COCH=C(OK)CH3 · 0.5H2O . It has a molecular weight of 147.21 .
Molecular Structure Analysis
The molecular structure of Potassium acetylacetonate hemihydrate has been determined by X-ray diffraction method . The crystals are triclinic with space group Pbarl .Physical And Chemical Properties Analysis
Potassium acetylacetonate hemihydrate has a molecular weight of 156.22 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 156.01887563 g/mol . It has a topological polar surface area of 41.1 Ų . It has a complexity of 107 .Scientific Research Applications
Crystal Structure Analysis
Potassium acetylacetonate hemihydrate has been extensively studied for its crystal structure. Shibata et al. (1975) determined its crystal structure using the X-ray diffraction method. The study revealed that the compound forms triclinic crystals and each potassium ion is surrounded by seven oxygen atoms. This structure is significant for understanding the bonding and spatial arrangement in similar compounds (Shibata, Onuma, Matsui, & Motegi, 1975).
Catalysis and Organic Syntheses
Metal acetylacetonates, including potassium acetylacetonate hemihydrate, play a crucial role as precursors in catalysis and organic syntheses. Sodhi and Paul (2018) reviewed the role of metal acetylacetonates in nanoparticle research, polymer science, catalysis, and their mechanistic aspects in organic syntheses. The review highlights the broad applications of these compounds in various catalytic reactions, emphasizing their significance in modern chemical transformations (Sodhi & Paul, 2018).
Corrosion Inhibition
In the field of corrosion science, Mahdavian and Attar (2009) evaluated the corrosion inhibition properties of metal acetylacetonate complexes, including potassium acetylacetonate. Their research indicated these complexes' potential as corrosion inhibitors for metals like steel, showing a new dimension of application for these compounds in industrial maintenance (Mahdavian & Attar, 2009).
Environmental Chemistry
Potassium acetylacetonate hemihydrate also finds application in environmental chemistry. Moffett and Zika (1987) used copper acetylacetonate complexes in studies for copper speciation in seawater. Their work showcased the utility of these complexes in understanding metal ion behavior in marine environments, an essential aspect of environmental monitoring and assessment (Moffett & Zika, 1987).
Material Science
In material science, the study of the dielectric behavior of potassium acetylacetonate by Abdel-Malik et al. (1992) is notable. They measured the dielectric constant and loss as a function of temperature and frequency, providing valuable insights into the material's properties, which could be useful in developing electronic components (Abdel-Malik, Kassem, Abdel-Latif, & Khalil, 1992).
Safety and Hazards
When handling Potassium acetylacetonate hemihydrate, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of inhalation, the victim should be moved to fresh air .
Mechanism of Action
Target of Action
It’s known that each potassium ion in the compound is surrounded by seven oxygen atoms . Six of these oxygen atoms belong to four acetylacetone anions .
Mode of Action
The compound’s structure, as determined by x-ray diffraction, reveals that the potassium ion interacts with the oxygen atoms of the acetylacetone anions . This interaction likely plays a crucial role in the compound’s overall mode of action.
Result of Action
Given the compound’s structure and interactions, it’s plausible that it could influence cellular processes through its interactions with potassium and oxygen ions .
Action Environment
The action environment of potassium acetylacetonate hemihydrate can influence its efficacy and stability. Factors such as temperature, pH, and the presence of other ions could potentially affect the compound’s behavior. For instance, the compound has a melting point of approximately 235°C , indicating that it can remain stable under high-temperature conditions.
properties
IUPAC Name |
potassium;4-oxopent-2-en-2-olate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.K.H2O/c1-4(6)3-5(2)7;;/h3,6H,1-2H3;;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTFFCDNODNHAJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].O.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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